4-Bromoquinolin-8-ol

Medicinal Inorganic Chemistry Anticancer Drug Discovery Cisplatin Resistance

Researchers requiring position-specific 4-bromoquinolin-8-ol for anticancer complex synthesis often encounter supply inconsistency and isomer contamination. This compound is the precise 4-bromo isomer, essential for cyclometalated Ir(III) complexes with 473-fold greater cytotoxicity than cisplatin in resistant lung cancer cells. • 473× cisplatin potency in resistant NSCLC (in vitro). • Specific probe for antifungal SAR; distinct from 5-,6-,7-isomers. • ≥95% purity; in stock for immediate global shipping.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 139399-63-6
Cat. No. B162148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinolin-8-ol
CAS139399-63-6
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)O)Br
InChIInChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H
InChIKeyCNBUFEUMIIGYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinolin-8-ol: Position-Specific Halogenated Quinoline


4-Bromoquinolin-8-ol (also known as 4-bromo-8-hydroxyquinoline) is a monobrominated derivative of 8-hydroxyquinoline (8-HQ) [1]. This heterocyclic building block is characterized by a quinoline core with a hydroxyl group at the 8-position and a bromine atom specifically at the 4-position [2]. The precise substitution pattern on the quinoline ring dictates the compound's electronic properties, metal-chelating ability, and biological activity, making it a distinct entity within the broader 8-HQ class [3].

Position-specific brominated 8-hydroxyquinoline scaffold
Chelating ligand for metal complexes (Ir, Al, Zn, Ln)
Supports SAR, material science, and cell-based research

Procurement Risk for 4-Bromoquinolin-8-ol


The substitution pattern on the 8-hydroxyquinoline core is not arbitrary; it profoundly influences both the site of biological action and the material properties of the resulting complexes [1]. Positional isomers (e.g., 2-, 3-, 5-, 6-, or 7-bromo-8-quinolinol) exhibit distinct mechanisms of antifungal action, with the 4-bromo isomer sharing a specific site-of-action profile with the 3-bromo analog but differing from the 5-, 6-, and 7-substituted compounds [1]. Furthermore, the 4-position bromine is a critical determinant of potency in metal-based anticancer complexes, where a shift to the 5-position on the same ligand framework results in a 6-fold difference in cytotoxicity [2]. Therefore, substituting 4-bromoquinolin-8-ol with a different halogen or a different positional isomer is not a like-for-like replacement and will alter experimental outcomes.

Positional isomer mismatch
2-,3-,5-,6-,7-bromo isomers show distinct antifungal mechanisms and cannot substitute for 4-bromo without altering binding-site interpretation.
Cytotoxicity profile shift
Moving bromine from C4 to C5 in iridium complexes may change cell-model response; reported differences require position-specific validation.
Halogen replacement risk
Substituting bromine with chlorine or other halogens alters steric and electronic properties, potentially affecting chelation and biological readout.

Quantitative Evidence for 4-Bromoquinolin-8-ol


Cisplatin Resistance Reversal by 4-Bromo-Iridium Complex

The cyclometalated iridium(III) complex incorporating the 4-bromo-8-hydroxyquinoline ligand (4BrIr) demonstrates a 473.9-fold increase in potency compared to the clinical standard cisplatin against cisplatin-resistant A549/DDP lung cancer cells [1]. The 5-bromo isomer (5BrIr) was also potent, but with a different efficacy profile, highlighting the impact of the bromine position [1].

Cytotoxicity comparison
Head-to-head
4BrIr IC50 = 0.53 ± 0.11 µM; Cisplatin IC50 = 66.34 ± 1.21 µM; 5BrIr IC50 = 0.09 ± 0.03 µM
Reported 473.9× difference vs cisplatin; 5BrIr 737×
Supports cell-model response context in cisplatin-resistant A549/DDP cells
In vitro cytotoxicity assay
Medicinal Inorganic Chemistry Anticancer Drug Discovery Cisplatin Resistance

Distinct Antifungal Mechanism of 4-Bromo-8-Quinolinol

A systematic study of the fungitoxicity of all monochloro and monobromo positional isomers of 8-quinolinol revealed that the 4-bromo compound shares a common site of action with the 3-bromo and parent 8-quinolinol, but acts differently from the 5-, 6-, and 7-substituted analogs [1]. This conclusion was drawn from cross-resistance and synergy experiments with cysteine, indicating a sterically defined binding interaction [1].

Antifungal mechanism
Class-level
Shares action site with 8-quinolinol and 3-bromo analog; differs from 5-,6-,7-bromo isomers
Context for steric-binding SAR interpretation
Qualitative synergy/reversal study against filamentous fungi
Antifungal Agents Structure-Activity Relationship (SAR) Mechanism of Action

In Vivo Tumor Suppression with Halogenated 8-Hydroxyquinoline Complexes

In a mouse xenograft model of cisplatin-resistant lung cancer (A549/DDP), the iridium complex derived from 5-bromo-8-hydroxyquinoline achieved a 45.3% reduction in tumor growth, providing in vivo proof-of-concept for the therapeutic potential of this ligand class [1]. While the study highlights the 5-bromo derivative, it validates the broader approach of using halogenated 8-hydroxyquinolines, including the 4-bromo isomer, as building blocks for effective anticancer agents [1].

In vivo tumor model
Supporting evidence
45.3% tumor growth suppression (5BrIr complex)
Supports in vivo model-response context for halogenated 8-HQ complexes
Mouse xenograft A549/DDP model
In Vivo Efficacy Xenograft Model Anticancer Metallodrugs

Application Scenarios for 4-Bromoquinolin-8-ol


Iridium Complexes Targeting Cisplatin-Resistant Cancers

Given the 473-fold improvement in cytotoxicity over cisplatin in resistant lung cancer cells, 4-bromoquinolin-8-ol is a prime candidate for synthesizing novel cyclometalated iridium(III) complexes for anticancer drug development [1]. Its use should be prioritized in medicinal chemistry programs focused on overcoming platinum-based chemotherapy resistance.

SAR Studies of Antifungal 8-Hydroxyquinoline Binding

The distinct, sterically-defined mechanism of action of the 4-bromo isomer makes it an essential tool for structure-activity relationship (SAR) studies investigating the binding interactions of 8-hydroxyquinolines with fungal targets [2]. It serves as a specific probe to differentiate binding sites and mechanisms from those of the 5-, 6-, and 7-substituted analogs.

Synthesis of Tailored OLED Materials

8-Hydroxyquinoline derivatives are classic ligands for metal complexes used as emissive layers in OLEDs . The 4-position bromine atom in 4-bromoquinolin-8-ol provides a specific electronic and steric perturbation that can be used to fine-tune the emission wavelength and quantum yield of the resulting aluminum, zinc, or iridium complexes, differentiating it from other halogenated or unsubstituted analogs [3].

Preclinical In Vivo Metallodrug Evaluation

The in vivo efficacy demonstrated by a closely related 5-bromo complex provides a strong rationale for advancing 4-bromoquinolin-8-ol-derived complexes into preclinical xenograft studies [1]. This compound is a key intermediate for generating material to validate the in vivo translation of the observed in vitro potency.

Application
Selection Property
Validation Focus
Cisplatin-resistant cancer model studies
4-Br-8-hydroxyquinoline ligand for iridium complexes
Cytotoxicity endpoint review (A549/DDP)
Antifungal SAR research
Position-specific 4-bromo isomer
Steric binding interaction analysis
OLED emissive layer development
Halogenated 8-HQ ligand for metal complexes
Emission tuning and quantum yield review
In vivo xenograft model evaluation
Iridium complex derived from 4-Br-8-HQ
Tumor growth inhibition endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.